QS 7

vaccine adjuvant saponin hemolysis

QS 7 is a 3,28-O-bisglycoside quillaic acid derivative with high glycosylation and a short fatty acyl unit. Its low hemolytic activity and toxicity make it a preferred adjuvant for CTL-driven vaccines. It synergizes with QS-21 and can be tuned via acetylation for specific immune responses. Semisynthetic routes now provide scalable, GMP-compatible access, overcoming natural scarcity.

Molecular Formula C83H130O46
Molecular Weight 1863.9 g/mol
Cat. No. B2550188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQS 7
Molecular FormulaC83H130O46
Molecular Weight1863.9 g/mol
Structural Identifiers
InChIInChI=1S/C83H130O46/c1-28-42(92)46(96)50(100)69(114-28)126-62-57(117-31(4)88)30(3)116-73(64(62)128-72-55(105)60(124-70-51(101)47(97)44(94)36(21-84)118-70)56(29(2)115-72)121-68-54(104)58(35(90)24-112-68)122-75-65(106)82(110,26-87)27-113-75)129-76(109)83-18-17-77(5,6)19-33(83)32-11-12-39-78(7)15-14-41(79(8,25-86)38(78)13-16-80(39,9)81(32,10)20-40(83)91)120-74-63(127-71-52(102)48(98)45(95)37(22-85)119-71)59(53(103)61(125-74)66(107)108)123-67-49(99)43(93)34(89)23-111-67/h11,25,28-30,33-65,67-75,84-85,87,89-106,110H,12-24,26-27H2,1-10H3,(H,107,108)/t28-,29-,30+,33-,34+,35+,36+,37+,38?,39?,40+,41-,42-,43-,44+,45-,46+,47-,48-,49+,50+,51+,52+,53-,54+,55+,56-,57-,58-,59-,60-,61-,62-,63+,64+,65-,67-,68-,69-,70-,71-,72-,73-,74+,75-,78-,79-,80+,81+,82+,83+/m0/s1
InChIKeyDBEIJLFTXFMFLV-WRPZUQTJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

QS 7 for Vaccine Formulation: Differentiated Saponin Adjuvant Profile


QS 7 is a purified saponin adjuvant isolated from Quillaja saponaria Molina bark [1]. It is a 3,28-O-bisglycoside quillaic acid derivative characterized by a higher degree of glycosylation and a considerably shorter fatty acyl unit compared to the clinically established adjuvant QS-21 [1]. These structural distinctions correlate directly with a substantially reduced hemolytic activity [1] and negligible systemic toxicity in preclinical models [2], positioning QS 7 as a hydrophilic saponin adjuvant with a differentiated safety-immunogenicity profile.

Why QS 7 Cannot Be Substituted with Other Quillaja Saponins in Vaccine Development


In-class Quillaja saponins (QS-7, QS-17, QS-18, QS-21) cannot be generically interchanged due to profound differences in their toxicity, lytic activity, and immunomodulatory capacity [1]. The same bark extract yields saponins with lethal toxicity varying from negligible (QS-7) to highly toxic (QS-18) in mice, and hemolytic activity directly linked to fatty acyl chain length [2]. Furthermore, subtle structural modifications—even the presence or absence of acetyl groups at specific positions on the fucosyl unit—can shift the resulting immune response from a balanced Th1/Th2 profile to a Th2-biased immunity [3]. Consequently, substitution without structural and functional characterization risks compromising both safety and the desired immunological outcome.

Quantitative Differentiation of QS 7 Versus QS-21: Procurement Evidence Guide


QS 7 Demonstrates Markedly Lower Hemolytic Activity Than QS-21

QS 7 exhibits substantially reduced lytic activity against sheep red blood cells compared to QS-21 [1]. The shorter fatty acyl unit in QS-7 (versus the longer acyl chain in QS-21) correlates directly with this attenuated membrane-disrupting activity [1].

vaccine adjuvant saponin hemolysis

QS 7 Exhibits Negligible Systemic Toxicity Versus QS-21's Dose-Limiting Reactogenicity

QS 7 demonstrates negligible toxicity in mice, in contrast to QS-21 which exhibits dose-limiting reactogenicity in humans [1]. The tolerated dose of QS-21 in patients typically does not exceed 100 μg, above which significant local erythema and systemic flu-like symptoms occur [1]. QS-7 lacks this toxicity profile [1][2].

vaccine safety toxicity adjuvant

QS 7 Elicits Comparable CD8+ CTL Responses to QS-21 at Proportionally Higher Doses

QS 7 induces robust antigen-specific CD8+ cytotoxic T lymphocyte (CTL) responses that are comparable to those induced by QS-21, though a proportionally higher dose of QS 7 is required [1]. Doses of 40 μg or higher of QS-7 reproducibly induced a strong CTL response against E.G7-OVA targets in C57BL/6 mice, similar to that induced by 5-10 μg of QS-21 [1].

CD8+ CTL cellular immunity vaccine adjuvant

QS 7 Induces Synergistic Immune Augmentation When Coadministered with QS-21

QS 7 not only possesses significant stand-alone adjuvant activity but also induces remarkable synergistic immune response augmentation when coadministered with QS-21 [1]. This synergistic effect distinguishes QS 7 from other QS saponin fractions that have not demonstrated this cooperative immunostimulatory property.

synergistic adjuvant combination adjuvant immune augmentation

QS 7 Acetylation Status Tunes Th1/Th2 Immune Polarization in QS-7 Analogs

In QS-7-based analogs, acetylation at the 3- and 4-O positions of the quillaic acid C28 fucosyl unit determines immune response polarization [1]. Compound 5 (acetylated) potentiates a mixed Th1/Th2 immune response, while compound 6 (non-acetylated) induces only a Th2-biased immunity [1].

Th1/Th2 immune polarization adjuvant design

QS 7 Synthetic Accessibility Enabled via Semisynthetic Route to QS-7-Api

While natural QS-7 isolation is hindered by tedious purification protocols and structural uncertainty [1], a novel semisynthetic sequence to homogeneous QS-7-Api has been established, greatly facilitating access for preclinical and clinical evaluation [1]. This synthetic route provides structural verification and scalable procurement capability.

chemical synthesis adjuvant manufacturing procurement

QS 7 Procurement-Aligned Application Scenarios in Vaccine Research and Development


Subunit Vaccines Requiring CD8+ CTL Responses with Reduced Reactogenicity

QS 7 is ideally suited for subunit vaccines where robust CD8+ cytotoxic T lymphocyte responses are required but QS-21's dose-limiting toxicity (≤100 μg in humans) constrains formulation. At doses of ≥40 μg, QS 7 reproducibly induces CTL responses comparable to 5-10 μg QS-21 in murine models [1], while exhibiting negligible systemic toxicity [2]. This makes QS 7 a preferred adjuvant for cancer immunotherapy vaccines and antiviral vaccines where cellular immunity is paramount and a wider safety margin is needed.

Combination Adjuvant Formulations with QS-21 for Synergistic Immunostimulation

QS 7 demonstrates remarkable synergistic immune response augmentation when coadministered with QS-21 [1]. This unique property enables formulation of dual-adjuvant systems that leverage QS-21's potency while QS 7 contributes enhanced safety and additional immunostimulatory effects. Such combinations are particularly valuable for challenging vaccine targets (e.g., HIV, malaria, cancer) where maximal immune activation is required but QS-21 monotherapy would exceed tolerable reactogenicity thresholds [1].

Vaccine Adjuvant Engineering with Tunable Th1/Th2 Polarization

QS 7-based analogs offer a tunable platform for adjuvant design where immune response polarization can be controlled via specific acetylation at the 3- and 4-O positions of the fucosyl unit [1]. Acetylated variants induce mixed Th1/Th2 responses, while non-acetylated variants produce Th2-biased immunity [1]. This structure-activity relationship enables rational selection or synthesis of QS 7 derivatives matched to the immunological requirements of specific pathogens or disease targets (e.g., Th1-biased for intracellular pathogens, Th2-biased for extracellular parasites).

Preclinical and Clinical Programs Requiring Structurally Homogeneous, Synthetically Accessible Adjuvant

For programs requiring scalable, GMP-compatible adjuvant supply with defined structural identity, the semisynthetic route to homogeneous QS-7-Api provides a distinct procurement advantage over natural extraction [1]. This synthetic accessibility overcomes the historical barriers of low natural abundance, tedious purification, and structural uncertainty that previously hindered QS 7's clinical development [1], enabling inclusion of this low-toxicity saponin in formal preclinical toxicology studies and clinical trial material production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for QS 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.